Product packaging for 2,5-Dichloropyrimidine(Cat. No.:CAS No. 22536-67-0)

2,5-Dichloropyrimidine

Cat. No.: B052856
CAS No.: 22536-67-0
M. Wt: 148.98 g/mol
InChI Key: CEJAHXLRNZJPQH-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimidine is a versatile and high-value halogenated heteroaromatic building block essential for modern synthetic chemistry, particularly in pharmaceutical and materials science research. Its core value lies in the differential reactivity of the chlorine atoms at the 2- and 5-positions, which allows for sequential, site-selective functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) and nucleophilic aromatic substitution. This compound serves as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors, where the pyrimidine core acts as a privileged scaffold capable of mimicking purine bases and modulating key biological pathways. Furthermore, its robust structure and halogen handles make it an ideal precursor for constructing conjugated molecular systems and ligands for catalysis in materials chemistry. Researchers utilize this compound to efficiently generate complex, functionalized molecular architectures, accelerating the discovery and optimization of novel therapeutic agents and advanced organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2N2 B052856 2,5-Dichloropyrimidine CAS No. 22536-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJAHXLRNZJPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343575
Record name 2,5-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22536-67-0
Record name 2,5-Dichloropyrimidine
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Record name 2,5-Dichloropyrimidine
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Record name 2,5-Dichloropyrimidine
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Synthetic Methodologies and Strategies for 2,5 Dichloropyrimidine

Established Synthetic Routes to 2,5-Dichloropyrimidine

Condensation-Based Approaches

The synthesis of the pyrimidine (B1678525) ring, the core structure of this compound, is often achieved through condensation reactions. These methods typically involve the reaction of a compound containing an N-C-N fragment (like urea (B33335), thiourea, or amidines) with a β-dicarbonyl compound or its synthetic equivalent. mdpi.com While these are foundational methods for pyrimidine synthesis in general, specific examples leading directly to this compound through a one-pot condensation are less common in readily available literature.

One documented synthesis that incorporates a condensation step starts from [14C]urea, which is condensed with 2-chloromalonaldehyde (B104417). researchgate.net This is then followed by a chlorination step to yield [2-14C]this compound. researchgate.net This multi-step approach highlights the use of condensation to build the initial pyrimidine ring, which is subsequently modified to introduce the chloro substituents.

Multicomponent condensation reactions are also a versatile strategy for synthesizing pyrimidine derivatives. rsc.org These reactions, which can involve three or more reactants in a single pot, offer an efficient route to complex pyrimidine structures. rsc.orgrasayanjournal.co.in For example, the three-component condensation of aryl aldehydes, amines, and active methylene (B1212753) compounds under catalytic conditions is a known method for creating pyrimidine rings. rsc.org While not a direct synthesis of this compound, these methodologies demonstrate the power of condensation reactions in pyrimidine chemistry.

Chlorination Methods, including Phosphorus Oxychloride (POCl₃)

Chlorination is a crucial step in the synthesis of this compound, often starting from a dihydroxypyrimidine precursor. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation. prepchem.comontosight.ai The reaction involves refluxing the dihydroxy intermediate with POCl₃ to replace the hydroxyl groups with chlorine atoms.

An improved synthesis of [2-¹⁴C]this compound starts with the condensation of [¹⁴C]urea and 2-chloromalonaldehyde, followed by chlorination with POCl₃, resulting in a high radiochemical yield and purity. researchgate.net Similarly, the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) to 2,5-diamino-4,6-dichloropyrimidine (B1296591) can be achieved by refluxing with POCl₃ in the presence of a large molar excess of quaternary ammonium (B1175870) chlorides or amine hydrochlorides. google.comgoogle.com

The use of POCl₃ is not limited to hydroxypyrimidines. It can also be used to chlorinate other heterocyclic compounds. researchgate.netresearchgate.net Solvent-free chlorination using equimolar POCl₃ has been shown to be an efficient method for a variety of substrates, including hydroxypyrimidines, by heating in a sealed reactor with pyridine (B92270) as a base. researchgate.net This method is suitable for large-scale preparations. researchgate.net

The reaction conditions for chlorination with POCl₃ can be optimized for different substrates. For example, the chlorination of 5-bromouracil (B15302) to 5-bromo-2,4-dichloropyrimidine (B17362) involves heating at reflux for an extended period. prepchem.com In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ reaction mixture can facilitate the chlorination and sometimes lead to the introduction of an additional chlorine atom. semanticscholar.orgacs.org

Table 1: Examples of Chlorination Reactions for Pyrimidine Synthesis

Starting Material Chlorinating Agent(s) Product Yield Reference
[¹⁴C]urea and 2-chloromalonaldehyde intermediate POCl₃ [2-¹⁴C]this compound 72% researchgate.net
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride POCl₃, N-ethyl-N-methyl piperidinium (B107235) chloride 2,5-Diamino-4,6-dichloropyrimidine 65% google.com
5-Bromouracil POCl₃ 5-Bromo-2,4-dichloropyrimidine 82% prepchem.com
Orotic acid POCl₃, PCl₅ 2,4-Dichloropyrimidine-6-carbonyl chloride - semanticscholar.org
4,6-Diamino-2-hydroxypyrimidine POCl₃, PCl₅ 4,6-Diamino-2,5-dichloropyrimidine 64% acs.org
Uracil (B121893) POCl₃ 2,4-Dichloropyrimidine (B19661) 95% chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inacs.org These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more environmentally friendly and sustainable methods. rasayanjournal.co.in

Atom Economy Principles in Pyrimidine Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Development of Safer Solvents and Auxiliaries

Traditional organic solvents are often toxic, flammable, and contribute to environmental pollution. acs.org A key principle of green chemistry is to make the use of auxiliary substances like solvents unnecessary or to use innocuous alternatives. acs.org

In pyrimidine synthesis, efforts are being made to replace hazardous solvents with greener alternatives. rasayanjournal.co.in Water is considered an ideal green solvent due to its low cost, non-toxicity, and safety. diva-portal.org However, its low solubility for many organic compounds can be a limitation. diva-portal.org Other green solvents include simple alcohols like methanol (B129727) and ethanol (B145695), and alkanes like heptane (B126788) and hexane. globalresearchonline.net Solvents to be avoided include dioxane, acetonitrile, acids, formaldehyde, and tetrahydrofuran. globalresearchonline.net

Solvent selection guides have been developed to assist chemists in choosing more environmentally friendly solvents. acs.orgresearchgate.net The development of solvent-free reaction conditions is another important green chemistry approach. rasayanjournal.co.inresearchgate.net For example, a solvent-free method for the chlorination of hydroxypyrimidines using equimolar POCl₃ has been developed, which is suitable for large-scale synthesis. researchgate.net

Catalysis in Environmentally Benign Synthesis

Catalytic reagents are superior to stoichiometric reagents because they are used in smaller quantities and can often be recycled, leading to less waste and a more efficient process. acs.org The use of catalysts is a cornerstone of green chemistry and has been applied to pyrimidine synthesis. rasayanjournal.co.in

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds in the synthesis of substituted pyrimidines. researchgate.netnih.gov Research has shown that ligand-free conditions can be used for the C5-selective cross-coupling of this compound. researchgate.netnih.gov This avoids the use of often expensive and complex ligands.

The use of N-heterocyclic carbenes as catalysts in multicomponent reactions for pyrimidine synthesis has also been reported. rsc.org Furthermore, the use of ceric ammonium nitrate (B79036) (CAN) as a catalyst in a one-pot, multicomponent Biginelli-type reaction in water has been shown to be an efficient and environmentally friendly method for synthesizing tetrahydropyrimido[4,5-d]pyrimidine-diones. rsc.org

The development of reusable heterogeneous catalysts is another important area of green catalysis. rasayanjournal.co.in These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. rasayanjournal.co.in

Synthesis of Radiolabeled this compound

The synthesis of isotopically labeled this compound is crucial for its application as a reagent in the preparation of radiolabeled biologically active compounds, which are instrumental in metabolic studies. vulcanchem.comresearchgate.net Specifically, [2-¹⁴C]this compound has been synthesized and utilized for hepatocyte transport studies. vulcanchem.com

An improved and efficient synthesis for [2-¹⁴C]this compound has been developed, offering significant advantages over previous methods. researchgate.net A prior five-step synthesis was notably more complex, beginning with [¹⁴C]urea and proceeding through an acetal (B89532) intermediate, followed by steps of bromination, chlorination, and the formation of a boronic acid intermediate before arriving at the final product. vulcanchem.comresearchgate.net

Research Findings for Improved [2-¹⁴C]this compound Synthesis

Starting MaterialKey ReagentsProductRadiochemical PurityOverall Radiochemical YieldCitation
[¹⁴C]Urea2-Chloromalonaldehyde, POCl₃[2-¹⁴C]this compound99%72% researchgate.net

Reactivity and Reaction Mechanisms of 2,5 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,5-Dichloropyrimidine.nih.govnih.govrsc.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidine (B1678525) rings. acs.org In the context of dichloropyrimidines, the positions of the chlorine atoms significantly influence the reactivity and regioselectivity of these reactions.

Site-Selectivity in SNAr Reactions.nih.govresearchgate.netresearchgate.netrsc.org

The site-selectivity of SNAr reactions on dichloropyrimidines is a subject of considerable interest and is influenced by several factors, including the reaction conditions and the nature of the nucleophile.

In palladium-catalyzed cross-coupling reactions, which share mechanistic features with SNAr reactions, the choice of ligand can exert significant control over site-selectivity. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote coupling at unconventional positions in dihalo-N-heteroarenes. nsf.gov While conventional wisdom suggests that halides adjacent to a nitrogen atom are more reactive, strategic ligand selection can invert this selectivity. nih.gov This principle of ligand-controlled selectivity is a powerful tool for accessing a wider range of substituted pyrimidine derivatives. nsf.gov

Interestingly, research has demonstrated that in some palladium-catalyzed cross-coupling reactions of this compound, preferential coupling at the C5 position can be achieved under ligand-free conditions. nsf.govnih.gov This is an unprecedented selectivity, as previous reports consistently indicated C2-Cl bond cleavage as the primary reaction pathway. nsf.gov These "Jeffery" conditions, which are a type of ligand-free protocol, have been shown to provide remarkable C5-selectivity. nsf.gov The mechanistic origin of this unique selectivity under ligand-free conditions is an active area of investigation, with evidence suggesting the involvement of multinuclear palladium species or nanoparticles. nih.gov

Reaction ConditionsPredominant Site of SubstitutionReference
Ligand-Controlled (e.g., sterically hindered NHC ligands)Can be directed to unconventional positions, overriding intrinsic reactivity. nsf.govnih.gov
Ligand-Free ("Jeffery" conditions)C5-selectivity in Pd-catalyzed cross-coupling. nsf.govnih.gov

The regioselectivity of SNAr reactions in dichloropyrimidines is a delicate balance of steric and electronic effects. wuxiapptec.com The presence of substituents on the pyrimidine ring can dramatically alter the preferred site of nucleophilic attack. For example, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com Similarly, a bulky substituent at the C-5 position can influence the C4/C2 selectivity. wuxiapptec.com

Computational studies using quantum mechanics (QM) have proven to be valuable in predicting and understanding this nuanced regioselectivity. wuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can provide insights into the likely sites of nucleophilic attack. wuxiapptec.comwuxiapptec.com When the energy gap between these orbitals is small (e.g., ≤ 0.25 eV), both may need to be considered to accurately predict the reaction outcome. wuxiapptec.com

Mechanistic Studies of SNAr, including Meisenheimer Complex Formation.nih.govrsc.org

The generally accepted mechanism for SNAr reactions involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex or σ-complex. researchgate.net

Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the ring.

The formation of the Meisenheimer complex is a crucial intermediate in the stepwise mechanism. researchgate.net However, recent studies have sparked a debate about the universality of this intermediate. nih.govbris.ac.uk Some research suggests that in certain SNAr reactions, the process might be concerted, with the Meisenheimer complex representing a transition state rather than a stable intermediate. researchgate.netbris.ac.uk Kinetic studies and computational analysis are often employed to elucidate the precise mechanism for a given reaction. nih.govresearchgate.net For instance, kinetic data from the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines has been used to argue for both stepwise and concerted pathways, highlighting the subtlety of the mechanistic details. nih.gov

Competitive Amination and Solvolysis Reactions.nih.govacs.org

In SNAr reactions involving amine nucleophiles in alcohol solvents, a competition between amination and solvolysis can occur. mdpi.comresearchgate.net Solvolysis is a reaction where the solvent acts as the nucleophile. The outcome of this competition is influenced by factors such as the concentration of the amine, the basicity of the reaction medium, and the structure of the pyrimidine substrate. mdpi.comresearchgate.net

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The differential reactivity of the C2 and C5 positions allows for selective functionalization.

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving this compound. The outcomes of these reactions, particularly the site of substitution, are influenced by factors such as the choice of ligands, reaction conditions, and the nature of the coupling partner. organic-chemistry.orgnih.govresearchgate.netacs.org

In Suzuki-Miyaura coupling reactions, the chlorine atom at the C4 position of dichloropyrimidines is generally more reactive than the one at the C2 position. researchgate.netresearchgate.netnih.gov However, in the case of this compound, the situation is different. Some studies have shown that under certain conditions, including the use of specific ligands, selective coupling can be directed to the C5 position. nih.govacs.org For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at positions distal to the nitrogen atoms. nih.gov

It has been observed that under ligand-free "Jeffery" conditions, C5-selective cross-coupling of this compound can be achieved for the first time. organic-chemistry.orgnih.govacs.org This method has been shown to be effective for Suzuki couplings, providing a novel route to previously inaccessible substitution patterns. nih.gov The use of multinuclear palladium species under these ligand-free conditions is thought to contribute to this unconventional selectivity. organic-chemistry.orgresearchgate.netnih.gov

Achieving site-selectivity in the cross-coupling of this compound is a key challenge and an area of active research. The ability to selectively functionalize either the C2 or C5 position opens up avenues for the synthesis of a wide array of substituted pyrimidines.

Strategies for site-selective cross-coupling often rely on the careful selection of catalysts and reaction conditions. For example, the use of bulky N-heterocyclic carbene ligands has been shown to favor coupling at the C4 position of 2,4-dichloropyridines, a principle that can be extended to other dihaloheteroarenes. organic-chemistry.orgnih.gov In the context of this compound, ligand-free conditions have emerged as a promising strategy for achieving C5 selectivity. nih.govacs.org

The presence of other substituents on the pyrimidine ring can also influence the regioselectivity of cross-coupling reactions. For instance, an amine substituent at the C4 position of a this compound has been shown to promote Suzuki-Miyaura coupling at the C5 position. rsc.org This highlights the interplay of electronic and steric effects in directing the outcome of these reactions.

Table 1: Site-Selective Cross-Coupling Reactions of Dichloroheteroarenes

Substrate Catalyst System Major Product Selectivity (Ratio) Reference
2,4-Dichloropyridine Pd/IPr C4-Coupling ~10:1 nih.gov
2,4-Dichloropyridine Ligand-free "Jeffery" conditions C4-Coupling >99:1 nih.gov
2,5-Dichloropyridine Ligand-free "Jeffery" conditions C5-Coupling - nih.govnih.gov
This compound Ligand-free "Jeffery" conditions C5-Coupling - nih.govacs.orgnih.gov
3,5-Dichloropyridazine Pd(OAc)₂/dppf C3-Coupling - rsc.org
3,5-Dichloropyridazine Pd(OAc)₂/Qphos C5-Coupling - rsc.org

Reduction Reactions of this compound

The reduction of this compound can proceed through different pathways, leading to either dehalogenation or hydrogenation of the pyrimidine ring. The outcome is highly dependent on the reaction conditions.

Catalytic hydrogenation of chloropyrimidines can lead to both dehalogenation and nuclear reduction. acs.org In the case of this compound, the presence of acid can catalyze the hydrogenation of the pyrimidine ring itself. acs.org To avoid this, dehalogenation reactions are often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. acs.org

Early studies on the reduction of this compound with a palladized barium sulfate (B86663) catalyst in the presence of dilute sodium hydroxide (B78521) were found to be unsatisfactory, as it led to the formation of 5-chloro-2-hydroxypyrimidine. oregonstate.edu When water or water containing calcium carbonate was used as the solvent, nuclear reduction to a tetrahydropyrimidine (B8763341) derivative was observed. oregonstate.edu

Selective dehalogenation of this compound is a useful transformation for the synthesis of other pyrimidine derivatives. The two chlorine atoms exhibit different reactivities, which can be exploited for selective removal.

It has been noted that the 5-chloro substituent is relatively unreactive compared to the 2-chloro substituent. oregonstate.edu This differential reactivity makes this compound a suitable starting material for the preparation of pyrimidine itself, as the more reactive 2-chloro group can be removed first. oregonstate.edu

Successful dehalogenation of this compound to pyrimidine has been achieved by controlling the hydrogen uptake during catalytic reduction in the presence of magnesium oxide. oregonstate.edu Stopping the reaction after the theoretical amount of hydrogen has been absorbed yields pyrimidine as the main product, although it may be contaminated with small amounts of 5-chloropyrimidine (B107214) and a tetrahydropyrimidine. oregonstate.edu

Lithiation and Subsequent Functionalization

Lithiation of this compound provides a powerful method for introducing a variety of functional groups onto the pyrimidine ring. The position of lithiation can be controlled by the choice of the lithiating agent and reaction conditions.

The metalation of this compound can be achieved using strong bases. For example, treatment with TMP₂Zn·2MgCl₂·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidino) can lead to the formation of a zinc reagent at the 4-position. uni-muenchen.de This intermediate can then be trapped with various electrophiles, such as iodine, to introduce new substituents. uni-muenchen.de This method allows for the formation of new carbon-carbon bonds through subsequent Negishi cross-coupling reactions. uni-muenchen.de

Directed lithiation reactions using lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), have also been explored for the functionalization of substituted pyrimidines. clockss.org While this specific study focused on 2- and/or 4-substituted pyrimidines to achieve 5-substitution, the principles of directed metalation are applicable to the broader class of pyrimidine derivatives.

Photochemical Reactions and Dissociation Mechanisms

Detailed research findings and data tables regarding the photochemical reactions and dissociation mechanisms of this compound are not available in the reviewed scientific literature.

Derivatization and Functionalization Strategies

Introduction of Diverse Functionalities via Nucleophilic Substitution

The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a primary method for its functionalization. acs.org The chlorine atoms at the 2- and 5-positions serve as excellent leaving groups for reactions with a wide range of nucleophiles. cymitquimica.com

The general order of reactivity for halogen substituents on the pyrimidine ring is C4(6) > C2 >> C5. acs.org In the case of 2,4-dichloropyrimidine (B19661), the C4 position is generally more reactive towards nucleophilic attack than the C2 position, although this selectivity can be modest and influenced by reaction conditions. acs.org For 2,5-dichloropyrimidine, the chlorine at the 2-position is typically more susceptible to substitution than the one at the 5-position due to the electronic activation by the adjacent ring nitrogens. This allows for the selective introduction of a nucleophile at the C2 position, leaving the C5-chloro intact for subsequent reactions.

A variety of nucleophiles can be employed to displace the chlorine atoms, including amines, alcohols, and thiols, leading to a diverse array of substituted pyrimidines. researchgate.netcore.ac.uk For example, the reaction of 2,4-dichloropyrimidine with tert-butylamine (B42293) can yield a mixture of 4- and 2-substitution products, highlighting the competitive nature of these sites. acs.org Similar principles apply to this compound, where careful control of reaction conditions is crucial for achieving selective functionalization.

Table 1: Examples of Nucleophilic Substitution on Dichloropyrimidines This table illustrates general reactivity patterns; specific outcomes for this compound depend on reaction conditions.

NucleophileDichloropyrimidine IsomerPrimary Product(s)Reference
Amines (e.g., tert-butylamine)2,4-DichloropyrimidineMixture of 2-amino and 4-amino derivatives acs.org
CysteineThis compoundCovalent adduct via substitution researchgate.net
Anilines2,4,6-TrichloropyrimidineHigh selectivity for C4 substitution acs.org
Aliphatic Amines (Pd-catalyzed)6-Aryl-2,4-dichloropyrimidineHigh regioselectivity for C4 amination acs.org

Strategies for Constructing Complex Heterocyclic Systems

This compound is not only a precursor for simple substituted pyrimidines but also a key starting material for the synthesis of more complex, fused heterocyclic systems that are prevalent in medicinal chemistry.

Carbocyclic nucleoside analogues are an important class of therapeutic agents, particularly in antiviral and anticancer research. nih.govmdpi.com The synthesis of these compounds often involves the condensation of a functionalized carbocycle with a heterocyclic base. Dichloropyrimidines are frequently used as the base precursor.

A common strategy involves the reaction of an aminocyclitol with a dichloropyrimidine, such as 5-amino-4,6-dichloropyrimidine (B16409). mdpi.comtandfonline.com For instance, (+/-)-cis-2-amino-1-indanol can be condensed with 5-amino-4,6-dichloropyrimidine in refluxing n-butanol to form the key pyrimidinylamino intermediate. mdpi.com This intermediate then undergoes cyclization to form the purine (B94841) ring system. A subsequent reaction with triethyl orthoformate closes the imidazole (B134444) ring, yielding the final purine analogue. mdpi.com This general methodology can be adapted for this compound to create novel nucleoside analogues where the pyrimidine core is tethered to a sugar mimic.

Fused pyrimidine systems, such as pyrrolo[3,2-d]pyrimidines and pyrimido[5,4-b]indoles, are scaffolds found in many kinase inhibitors and other targeted therapies. core.ac.uk The synthesis of these systems can be achieved through multi-step sequences starting from appropriately substituted dichloropyrimidines.

One synthetic approach involves the nucleophilic aromatic substitution of a dichloropyrimidine with an amine, followed by additional transformations to build the fused ring. core.ac.uk For example, the synthesis of pyrrolo[3,2-d]pyrimidines can be initiated by the reaction of a dichloropyrimidine with an amine, followed by nitro group reduction, palladium-catalyzed coupling with a terminal acetylene, and finally an intramolecular cyclization to furnish the fused bicyclic system. core.ac.uk Similarly, pyrimido[4,5-d]pyrimidines can be synthesized from pyrimidine precursors through condensation reactions with reagents like urea (B33335) or thiourea. rsc.org The functional handles provided by this compound make it a suitable starting point for such synthetic campaigns.

Design of Structure-Activity Relationship (SAR) Studies for Derivatives

The systematic modification of a lead compound is a cornerstone of drug discovery, and this compound derivatives are well-suited for such Structure-Activity Relationship (SAR) studies. nih.gov By exploring the effects of different substituents and their positions on the pyrimidine ring, researchers can optimize biological activity.

Isomerism plays a critical role in biological activity, as the spatial arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme or receptor. solubilityofthings.comnih.gov In pyrimidine derivatives, the position of substituents can drastically alter the compound's pharmacological profile.

A clear example of this is seen in the development of kinase inhibitors. plos.org SAR studies on indole-tethered pyrimidine derivatives revealed that the substitution pattern on the pyrimidine core is crucial for target selectivity. Specifically, when comparing isomers derived from dichloropyrimidines, significant differences in inhibitory activity were observed.

Table 2: Influence of Positional Isomerism on Kinase Inhibition Illustrates the principle using 2,4- and 4,6-disubstituted pyrimidine isomers.

CompoundSubstitution PatternLinker to IndoleEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
MKP122 2,4-disubstitutedArylether>10,000110 plos.org
MKP123 4,6-disubstitutedArylether1845 plos.org

As shown in Table 2, the 4,6-disubstituted pyrimidine (MKP123) showed potent, concurrent inhibition of both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In contrast, its 2,4-disubstituted positional isomer (MKP122) was a potent VEGFR-2 inhibitor but was essentially inactive against EGFR. plos.org This demonstrates that moving a substituent from the C2 to the C6 position can completely switch the biological activity profile, highlighting the profound impact of positional isomerism.

The nature of the substituents on the pyrimidine ring not only influences biological activity but also governs the reactivity and selectivity of subsequent chemical transformations. wuxiapptec.com This is particularly important in SNAr reactions, where the electronic properties of substituents direct the incoming nucleophile to a specific position.

Quantum mechanics (QM) calculations and experimental studies on 2,4-dichloropyrimidines have shown that the regioselectivity of nucleophilic attack is highly sensitive to the electronic nature of other groups on the ring. wuxiapptec.com

Electron-donating groups (EDGs) : An EDG (e.g., -OMe, -NHMe) at the C6 position of a 2,4-dichloropyrimidine makes the C2 position more favorable for nucleophilic attack. This is because the EDG increases the electron density at C4, deactivating it, while making the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 more similar in size, favoring attack at C2. wuxiapptec.com

Electron-withdrawing groups (EWGs) : Conversely, an EWG generally enhances the electrophilicity of the ring, often reinforcing the inherent reactivity pattern (C4 > C2).

These principles of substituent effects are critical for designing synthetic routes. By strategically placing an EDG or EWG, a chemist can control the sequence of nucleophilic substitutions on a di- or tri-chlorinated pyrimidine, enabling the modular construction of complex molecules. acs.orgwuxiapptec.com Understanding these effects allows for the rational design of synthetic strategies to access specific isomers for SAR studies.

Applications of 2,5 Dichloropyrimidine in Chemical Research

Medicinal Chemistry and Pharmaceutical Development

The structural framework of 2,5-dichloropyrimidine is a cornerstone in the development of novel therapeutic agents. chemimpex.comnbinno.com Its ability to undergo nucleophilic substitution reactions enables the introduction of diverse functional groups, leading to the synthesis of compounds with potential applications against various diseases, including viral infections, cancer, and inflammatory conditions. chemimpex.comnbinno.com

The pyrimidine (B1678525) scaffold is fundamental in the design of antiviral drugs, and this compound serves as a key building block in this area. chemimpex.com Researchers have utilized this compound to synthesize derivatives with significant activity against a range of viruses.

For instance, 2,5'-anhydro analogues of several antiviral nucleosides have been synthesized and evaluated for their efficacy against the human immunodeficiency virus (HIV-1) and Rauscher-murine leukemia virus (R-MuLV). One such derivative, 2,5'-anhydro-3'-azido-3'-deoxythymidine, demonstrated a potent anti-HIV-1 activity with an IC50 value of 0.56 µM. nih.gov Another study showed that tryptophan derivatives incorporating a pyrimidine structure exhibited significant activity against the Tobacco Mosaic Virus (TMV), with some compounds showing higher in vivo protection activities than the commercial antiviral agent ribavirin. nih.gov Furthermore, pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Table 1: Antiviral Activity of this compound Derivatives

Compound/Derivative Class Target Virus Reported Activity (IC50)
2,5'-Anhydro-3'-azido-3'-deoxythymidine HIV-1 0.56 µM nih.gov
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine HIV-1 4.95 µM nih.gov
2,5'-Anhydro-3'-azido-3'-deoxythymidine Rauscher-Murine Leukemia Virus (R-MuLV) 0.27 µM nih.gov
Pyrimido[4,5-d]pyrimidines Human Coronavirus 229E (HCoV-229E) Efficacious mdpi.com
Tryptophan-pyrimidine hybrids Tobacco Mosaic Virus (TMV) Protection activity up to 58% nih.gov

This compound is a crucial intermediate in the synthesis of novel anticancer and antitumor agents. chemimpex.comresearchgate.net Its derivatives have been investigated for their cytotoxic effects against a variety of human cancer cell lines.

One study detailed the synthesis of novel pyrimidine derivatives from 2,5-dichloro-3-acetylthienyl chalcones, with one compound showing potent antiprostate cancer properties against DU-145 cell lines with an IC50 value of 2.0 µg/mL. researchgate.net Another research effort focused on dehydroabietylamine–pyrimidine hybrids, which demonstrated significant antiproliferative activity against several cancer cell lines, including liver (HepG2), lung (A549), colon (HCT116), and breast (MCF-7) cancer cells. nih.gov Additionally, 3,6-diunsaturated 2,5-diketopiperazine derivatives, which can be synthesized using pyrimidine-containing precursors, have shown potent inhibitory activities toward both A549 and Hela cancer cells, with one compound recording an IC50 of 0.7 µM against Hela cells. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

Derivative Class Cell Line Reported Activity (IC50)
2,5-dichloro-3-acetylthienyl chalcone derivative DU-145 (Prostate) 2.0 µg/mL researchgate.net
Dehydroabietylamine–pyrimidine hybrid (3b) HepG2 (Liver) 5.21 µM nih.gov
Dehydroabietylamine–pyrimidine hybrid (3b) A549 (Lung) 6.54 µM nih.gov
Dehydroabietylamine–pyrimidine hybrid (3b) HCT116 (Colon) 4.35 µM nih.gov
Dehydroabietylamine–pyrimidine hybrid (3b) MCF-7 (Breast) 3.27 µM nih.gov
2,5-diketopiperazine derivative (11) A549 (Lung) 1.2 µM mdpi.com
2,5-diketopiperazine derivative (11) Hela (Cervical) 0.7 µM mdpi.com

The pyrimidine scaffold is also explored for its potential in developing anti-inflammatory and immunomodulatory agents. nbinno.com Derivatives of this compound have been synthesized and shown to modulate inflammatory pathways.

Research has demonstrated that certain 5-substituted 2-amino-4,6-dichloropyrimidines can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. researchgate.net The most effective compound in this series, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC50 of 2 µM for the inhibition of immune-activated NO production in mouse peritoneal cells. researchgate.net In a separate study, 4-indole-2-arylaminopyrimidine derivatives were designed as anti-inflammatory agents for treating acute lung injury. nih.gov Furthermore, related quinazoline scaffolds have been shown to significantly suppress pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, highlighting the potential of pyrimidine-based structures in immunomodulation. ekb.eg

Table 3: Anti-inflammatory Activity of Dichloropyrimidine Derivatives

Compound Biological Target/Assay Reported Activity (IC50)
5-Fluoro-2-amino-4,6-dichloropyrimidine Nitric Oxide (NO) Production Inhibition 2 µM researchgate.net
Other 5-substituted 2-amino-4,6-dichloropyrimidines Nitric Oxide (NO) Production Inhibition 9–36 µM researchgate.net
2-Aryloxy-4-aminoquinazoline derivative Protease-Activated Receptor-2 (PAR2) 2.8 µM ekb.eg

The unique structure of this compound makes it a valuable scaffold for designing enzyme inhibitors, which are crucial in treating numerous diseases. chemimpex.com Pyrimidine derivatives have been successfully developed to target specific enzymes, particularly kinases, which are often dysregulated in cancer. mdpi.com

A study focused on designing dual-target inhibitors for Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important anticancer targets. mdpi.com Novel aminopyrimidine-2,4-diones synthesized from pyrimidine precursors showed significant inhibitory activity against both enzymes. One compound demonstrated potent inhibition with IC50 values of 0.029 µM for BRD4 and 0.094 µM for PLK1, comparable to the established inhibitor volasertib. mdpi.com

Table 4: Enzyme Inhibition by Pyrimidine Derivatives

Derivative Class Target Enzyme(s) Reported Activity (IC50)
Aminopyrimidine-2,4-dione (Compound 4) BRD4 0.029 µM mdpi.com
Aminopyrimidine-2,4-dione (Compound 4) PLK1 0.094 µM mdpi.com
Amino-2-thiopyrimidine-4-one (Compound 7) BRD4 0.042 µM mdpi.com
Amino-2-thiopyrimidine-4-one (Compound 7) PLK1 0.02 µM mdpi.com

Dichloropyrimidine derivatives serve as important model compounds in the study of radiosensitization, a strategy to enhance the effectiveness of radiation therapy in cancer treatment. Research has focused on electron-affinic molecules that can sensitize tumor cells to radiation.

A study on 5-nitro-2,4-dichloropyrimidine, a close analogue of this compound, explored its potential as a model radiosensitizer. nih.govresearchgate.net The investigation revealed that this molecule combines several hypothesized mechanisms for low-energy electron-induced radiosensitization. nih.gov Although the compound's low solubility and high toxicity prevented direct biological application, it serves as an excellent model for the rational design of new, more effective radiosensitizers based on the dichloropyrimidine scaffold. nih.govresearchgate.net The study provides experimental evidence that such molecules can induce the formation of reactive radicals and long-lived molecular anions, processes relevant to enhancing radiation damage in targeted cells. nih.gov

Agrochemical Research and Development

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry for the development of herbicides and pesticides. chemimpex.comfishersci.ca Its structure allows for the creation of molecules that can selectively inhibit essential biological pathways in weeds and pests, thereby protecting crops. chemimpex.com

The compound's ability to inhibit specific enzymes in plants is a key feature leveraged in developing effective crop protection products. chemimpex.com Research into tryptophan derivatives containing the pyrimidine moiety has shown significant biological activity, including fungicidal and larvicidal properties. nih.gov These compounds demonstrated broad-spectrum fungicidal activity against 13 different phytopathogenic fungi and were particularly effective against Alternaria solani, Phytophthora capsica, and Sclerotinia sclerotiorum. nih.gov

Table 5: Fungicidal Activity of Tryptophan-Pyrimidine Derivatives

Compound Derivative Target Fungi Inhibition Rate at 50 mg/L
Compound 15 (2,4-dichlorobenzyl imine) Alternaria solani 68.3% nih.gov
Compound 15 (2,4-dichlorobenzyl imine) Sclerotinia sclerotiorum 61.2% nih.gov
Compound 19 (2-chlorobenzyl imine) Phytophthora capsica 65.5% nih.gov
Compound 24 (3,5-di-tert-butyl-4-hydroxybenzyl imine) Alternaria solani 62.1% nih.gov

Herbicides and Pesticides

The pyrimidine scaffold is a well-established feature in many agrochemicals, and this compound is a key intermediate in the synthesis of potent herbicides and pesticides. guidechem.com The presence of the pyrimidine ring is crucial for the biological activity of these compounds.

Research into pyrimidine derivatives has shown that they can be effective in controlling undesired plant growth. For instance, various substituted pyrimidine derivatives have been patented for their use as herbicides. While not all are synthesized directly from this compound, the core structure is a recurring motif. The synthesis of pyrimidinyloxyphenoxypropionate derivatives, a class of herbicides, highlights the utility of the pyrimidine structure in developing new herbicidal agents.

Furthermore, novel pyrimidine sulfonate esters containing a thioether moiety have been designed and synthesized, demonstrating significant antibacterial and insecticidal activities. In one study, certain derivatives showed strong activity against plant pathogens like Xanthomonas oryzae pv. Oryzae and insect pests such as Plutella xylostella.

Table 1: Examples of Pyrimidine Derivatives in Pesticide Research

Derivative Class Target Application Example of Activity
Substituted Pyrimidines Herbicides Control of undesired plant growth
Pyrimidinyloxyphenoxy-propionates Herbicides Inhibition of acetyl-CoA carboxylase (ACCase) in monocots

This table provides an overview of the types of pesticidal applications for compounds containing a pyrimidine structure.

Crop Protection Agents

Beyond direct herbicidal and pesticidal action, this compound is instrumental in developing broader crop protection agents. guidechem.com Its derivatives are used to create compounds that protect crops from a range of biological threats, thereby enhancing agricultural productivity. The ability to introduce various functional groups onto the this compound backbone allows for the fine-tuning of biological activity and selectivity, leading to more effective and safer crop protection solutions.

The development of new fungicides is an area where dichloropyrimidine intermediates are valuable. For example, 2,4-dichloro-5-methoxypyrimidine is a key starting material for a new class of highly effective and low-toxicity herbicides. This underscores the importance of the dichloropyrimidine framework in the synthesis of advanced agrochemicals.

Materials Science Applications

In the realm of materials science, this compound is explored as a monomer for the creation of novel polymers with specialized properties.

Synthesis of Polymers and Advanced Materials

While detailed research on the direct use of this compound as a primary monomer in large-scale polymer production is not widely published, the pyrimidine core is of interest in the synthesis of functional polymers. For example, conjugated polymers containing pyrimidine have been synthesized and characterized for their semiconducting properties. Although these specific examples may utilize different pyrimidine derivatives, they illustrate the potential for incorporating the pyrimidine ring into polymer backbones to achieve desired electronic characteristics. The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials used in electronics and sensing applications.

Modification of Polymer Properties

The incorporation of specific chemical moieties can significantly alter the properties of a polymer. Post-polymerization modification is a powerful technique for introducing new functionalities to existing polymer chains. While direct studies detailing the use of this compound for post-polymerization modification are limited in publicly available research, the reactivity of its chloro groups makes it a theoretical candidate for such applications. By reacting this compound with a polymer containing suitable nucleophilic sites, it would be possible to append the dichloropyrimidine unit onto the polymer backbone. This could potentially influence the material's thermal stability, mechanical strength, or electronic properties. General strategies for post-polymerization modification are well-established and provide a framework for how a reactive molecule like this compound could be utilized. nih.govnih.gov

Computational and Theoretical Studies of 2,5 Dichloropyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical nature of 2,5-dichloropyrimidine and its derivatives.

Quantum mechanics (QM) calculations are used to determine the optimized molecular geometry and electronic properties of dichloropyrimidine analogs. For instance, analysis of related 2,4-dichloropyrimidines using DFT calculations (wB97X-D/6-31G*) helps in understanding the distribution of Lowest Unoccupied Molecular Orbitals (LUMOs). In the unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C-4 position, indicating its susceptibility to nucleophilic attack. However, the introduction of substituents can significantly alter this distribution. For example, adding an electron-donating group like -NHMe at the C-6 position results in LUMO lobes of similar size at both C-2 and C-4 positions, changing the molecule's electronic landscape wuxiapptec.com.

These computational approaches provide a detailed picture of how substitutions on the pyrimidine (B1678525) ring influence its electronic structure, which is crucial for predicting its behavior in chemical reactions wuxiapptec.com.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₄H₂Cl₂N₂ sigmaaldrich.comsigmaaldrich.comfishersci.catcichemicals.com
Molecular Weight 148.98 g/mol sigmaaldrich.comsigmaaldrich.comnih.gov
InChI Key CEJAHXLRNZJPQH-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.comnih.gov
Canonical SMILES C1=C(C=NC(=N1)Cl)Cl nih.gov
Topological Polar Surface Area 25.78 Ų ambeed.com

This table was generated based on data from computational chemistry sources.

Theoretical calculations are critical for mapping the reaction pathways of this compound derivatives, especially in nucleophilic aromatic substitution (SNAr) reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the feasibility and kinetics of a reaction.

For example, in the study of SNAr reactions of 2-MeSO₂-4-chloropyrimidine, a related compound, QM calculations were used to model the reaction with alkoxides. The calculations revealed that a hydrogen bond forms between the alkoxide and the methyl group of the MeSO₂ substituent, which directs the nucleophilic attack to the C-2 position. Transition state calculations confirmed this preference, showing that the energy barrier for attack at the C-2 position is 3.87 kcal/mol lower than at the C-4 position wuxiapptec.com. This type of analysis, which identifies key non-covalent interactions and calculates energy barriers, is essential for explaining and predicting the outcomes of complex reactions wuxiapptec.com.

One of the key applications of computational chemistry is the prediction of reactivity and regioselectivity in chemical reactions. For dichloropyrimidines, predicting whether a nucleophile will attack at the C-2 or C-4 position is a common challenge. Quantum chemical calculations have shown that the regioselectivity of SNAr reactions is highly sensitive to both electronic and steric effects of other substituents on the pyrimidine ring wuxiapptec.com.

Computational models can reliably predict these outcomes. For 2,4-dichloropyrimidine analogs, the following general rules, supported by QM calculations, have been established:

If the energy gap between the LUMO and LUMO+1 is large, the reaction site is typically determined by the distribution of the LUMO wuxiapptec.com.

If the energy gap is small (≤ 0.25 eV), the contribution from LUMO+1 must also be considered, which can lead to a mixture of products wuxiapptec.com.

Sterically bulky substituents at the C-5 position can influence the C-4/C-2 selectivity wuxiapptec.com.

These predictive tools allow chemists to forecast the outcome of reactions on new derivatives, guiding synthetic strategy wuxiapptec.comrsc.org. While many studies focus on 2,4-dichloropyrimidines, the principles are applicable to other isomers like this compound acs.orgnih.gov.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds. Quantum chemical calculations can compute NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths nih.gov.

For this compound, the maximum UV absorption wavelength has been reported as 268 nm in ethanol (B145695) tcichemicals.comchemicalbook.com. Computational studies on related molecules, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, have utilized Hartree-Fock (HF) and DFT methods to perform harmonic and anharmonic frequency calculations acs.org. These calculations predict the IR spectra of the molecules, which can then be compared with experimental data to confirm their structure. The availability of spectral databases like SDBS also provides experimental data that can be used to validate computational predictions tcichemicals.comtcichemicals.com.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is invaluable in drug discovery for understanding the mechanism of action of pyrimidine derivatives.

In recent studies, novel pyrimidine derivatives have been evaluated as potential therapeutic agents using molecular docking. For example, derivatives were docked into the active site of the SARS-CoV-2 main protease (Mpro) to assess their antiviral potential nih.gov. The results showed that several compounds could form stable hydrogen bonds with key amino acid residues in the active site, such as GLU166 and CYS145, with calculated free binding energies as low as -7.5 Kcal/mol nih.gov.

Similarly, indazol-pyrimidine hybrids have been studied for their antiproliferative activity. Molecular docking simulations revealed a strong binding affinity for the c-Kit tyrosine kinase protein, a target in cancer therapy mdpi.com. These docking studies provide a rational basis for the observed biological activity and guide the design of more potent inhibitors rjptonline.orgnih.gov.

Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative against SARS-CoV-2 Mpro

Compound Binding Energy (Kcal/mol) Interacting Amino Acid Residues Hydrogen Bond Distance (Å)
Reference Ligand -7.5 THR26, GLU166, CYS145, SER144 3.14, 3.30, 2.89, 2.96, 3.02
Compound 7c -8.5 Not specified Not specified
Compound 7d -8.2 Not specified Not specified

This table is based on data from a study on novel pyrimidine derivatives and is for illustrative purposes nih.gov.

Data-Driven Modeling for Pyrimidine Derivatives

Data-driven modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models using machine learning, represents a modern approach to drug discovery involving pyrimidine derivatives. These models establish a mathematical relationship between the chemical structures of compounds and their biological activities bg.ac.rsnih.gov.

A recent workflow was developed for data-driven machine learning QSAR to predict the antiproliferative activity of pyrimidine and uracil (B121893) derivatives against cervical cancer cell lines. researchgate.netirb.hr. Researchers curated a dataset of compounds from the ChEMBL database and used it to train a model with carefully selected molecular descriptors. The resulting QSAR model demonstrated strong predictive power and was validated both externally and through the blind testing of newly synthesized compounds bg.ac.rsnih.gov. One of the most active newly synthesized compounds, a 2,4,5-trisubstituted pyrimidine, had an experimentally tested activity that differed by only 0.02 from the value predicted by the QSAR model researchgate.netirb.hr. Such models are powerful tools for generalizing from existing data and predicting the activity of novel compounds, accelerating the search for new drug candidates researchgate.net.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,5-dichloropyrimidine with high purity?

  • Methodology : The synthesis typically involves chlorination of pyrimidine derivatives. For example, nucleophilic aromatic substitution using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions (110–120°C) for 4–6 hours. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires melting point analysis (48–55°C) and spectroscopic techniques (¹H/¹³C NMR, GC-MS) .

Q. How can vibrational spectroscopy (IR/Raman) be utilized to characterize this compound?

  • Methodology : Assign vibrational modes by comparing experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311G** basis set). Key bands include C-Cl stretching (~650–750 cm⁻¹) and ring deformation modes (~1200–1400 cm⁻¹). Discrepancies between experimental and theoretical results may arise from solvent effects or anharmonicity, requiring scaling factors (0.96–0.98) for alignment .

Q. What chromatographic techniques are suitable for analyzing impurities in this compound?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For trace chlorinated byproducts (e.g., 2,4-dichloropyrimidine), gas chromatography (GC) with electron capture detection (ECD) offers higher sensitivity. Retention times and spiking experiments confirm identity .

Advanced Research Questions

Q. How can gas-phase electron diffraction (GED) and ab initio calculations resolve uncertainties in the molecular structure of this compound?

  • Methodology : Combine GED data (refining bond lengths and angles) with ab initio restraints (e.g., MP2/cc-pVTZ). For example, the C-Cl bond length is refined to 172.2–172.8 pm, while the N-C bond lengths range from 132.5–133.2 pm. This hybrid approach reduces overfitting by allowing all structural parameters to refine simultaneously, improving accuracy in rα structures .

Q. What contradictions exist between experimental and theoretical vibrational spectra of this compound, and how can they be resolved?

  • Data Analysis : Experimental IR spectra show a C-Cl stretching band at 698 cm⁻¹, whereas DFT predicts 712 cm⁻¹. This discrepancy arises from basis set limitations (e.g., 6-311G** vs. aug-cc-pVTZ) and neglect of anharmonic corrections. Including solvent effects (PCM model for ethanol) reduces the gap to <10 cm⁻¹. Scaling factors and hybrid functional selection (e.g., ωB97X-D) further improve agreement .

Q. How does this compound interact with biomolecules like human serum albumin (HSA), and what methodologies quantify this interaction?

  • Methodology : Employ fluorescence quenching assays to determine binding constants (Kb). For this compound derivatives, Stern-Volmer analysis reveals static quenching dominated by hydrophobic interactions. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding pockets near HSA subdomains IIA and IIIA. Validate with circular dichroism (CD) to monitor conformational changes in HSA .

Q. What challenges arise in tracking reaction intermediates of this compound in cross-coupling reactions?

  • Experimental Design : Use <sup>19</sup>F NMR or in-situ FTIR to monitor intermediates like Pd(0) complexes. For Suzuki-Miyaura couplings, identify oxidative addition intermediates (e.g., [Pd(2,5-Cl2Pyrimidine)(PPh3)2]) via low-temperature trapping (-40°C). Kinetic studies (Eyring plots) reveal activation barriers for transmetalation and reductive elimination steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.